An In-depth Technical Guide to 4-nitro-1H-indole-3-carbaldehyde: Chemical Properties and Research Applications
An In-depth Technical Guide to 4-nitro-1H-indole-3-carbaldehyde: Chemical Properties and Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and potential biological activities of 4-nitro-1H-indole-3-carbaldehyde. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, chemical biology, and drug development.
Core Chemical Properties
4-nitro-1H-indole-3-carbaldehyde is a yellow solid organic compound.[1] It is a derivative of indole, featuring a nitro group at the 4-position and a carbaldehyde (formyl) group at the 3-position of the indole ring. This substitution pattern imparts distinct chemical and physical properties that make it a valuable intermediate in organic synthesis.
Table 1: Summary of Quantitative Data for 4-nitro-1H-indole-3-carbaldehyde
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₆N₂O₃ | [1][2] |
| Molecular Weight | 190.16 g/mol | [1][2] |
| Melting Point | 189-193 °C | [1] |
| Appearance | Yellow solid | [1] |
| CAS Number | 10553-11-4 | [1] |
| Purity | ≥ 95% (by NMR) | [1] |
Synthesis and Reactivity
Synthesis via Vilsmeier-Haack Reaction
A common and effective method for the synthesis of indole-3-carbaldehydes is the Vilsmeier-Haack reaction.[5][6][7] This reaction introduces a formyl group onto an electron-rich aromatic ring, such as indole. The synthesis of 4-nitro-1H-indole-3-carbaldehyde can be achieved by the formylation of 4-nitroindole.
Experimental Protocol: Vilsmeier-Haack Formylation of 4-nitroindole (General Procedure)
This protocol is adapted from general procedures for the Vilsmeier-Haack formylation of indoles.[8][9]
Materials:
-
4-nitroindole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Ice
-
Sodium hydroxide (NaOH) solution
-
Dichloromethane (DCM) or other suitable organic solvent
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, cool DMF to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with stirring. This forms the Vilsmeier reagent. The temperature should be maintained below 10 °C.
-
In a separate flask, dissolve 4-nitroindole in DMF.
-
Add the solution of 4-nitroindole dropwise to the prepared Vilsmeier reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat as required (e.g., to 35-40 °C) for a specified time to ensure the completion of the reaction. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the acidic solution by the slow addition of an aqueous sodium hydroxide solution until the pH is basic.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
Chemical Reactivity
The chemical reactivity of 4-nitro-1H-indole-3-carbaldehyde is primarily dictated by the aldehyde functional group and the electron-withdrawing nature of the nitro group on the indole ring. It serves as a versatile precursor for the synthesis of more complex molecules.[1] For instance, it is a reactant in the synthesis of tryptophan dioxygenase inhibitors, which are being explored as potential anticancer immunomodulators.
Biological Activity and Potential Applications
While research on the specific biological activities of 4-nitro-1H-indole-3-carbaldehyde is still emerging, preliminary studies and the known activities of related indole compounds suggest its potential in drug discovery, particularly in oncology.
Anticancer Activity
There is evidence to suggest that 4-nitro-1H-indole-3-carbaldehyde possesses cytotoxic activity. A study demonstrated its ability to inhibit the growth of the A549 human lung carcinoma cell line.[10] However, the specific IC₅₀ value from this study is not publicly available. The anticancer potential of various indole-3-carboxaldehyde derivatives has been reported against a range of cancer cell lines.[11][12]
The parent compound, indole-3-carbinol, and its derivatives are known to modulate several signaling pathways implicated in cancer progression, such as the PI3K/Akt/mTOR and NF-κB pathways.[10] It is plausible that 4-nitro-1H-indole-3-carbaldehyde may exert its anticancer effects through similar mechanisms, although this requires experimental validation.
Other Potential Applications
Derivatives of indole-3-carboxaldehyde have been investigated for a wide range of biological activities, including as antimicrobial and anti-inflammatory agents. The unique electronic properties of 4-nitro-1H-indole-3-carbaldehyde also make it a candidate for applications in materials science, such as in the development of fluorescent probes and organic electronics.[1]
Future Directions
4-nitro-1H-indole-3-carbaldehyde represents a promising scaffold for the development of novel therapeutic agents and functional materials. Future research should focus on:
-
Detailed Biological Evaluation: Comprehensive screening against a broader panel of cancer cell lines to determine its spectrum of activity and therapeutic potential.
-
Mechanism of Action Studies: Elucidation of the specific signaling pathways and molecular targets through which it exerts its cytotoxic effects.
-
Analogue Synthesis and SAR Studies: Synthesis of a library of derivatives to establish structure-activity relationships (SAR) and optimize for potency and selectivity.
-
Exploration of Other Biological Activities: Investigation of its potential as an antimicrobial, anti-inflammatory, or antiviral agent.
-
Materials Science Applications: Further exploration of its utility in the design of novel organic materials.
This technical guide provides a foundation for researchers interested in the chemical properties and potential applications of 4-nitro-1H-indole-3-carbaldehyde. The information compiled herein is intended to facilitate further investigation into this intriguing molecule and its derivatives.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 4-Nitroindole-3-carboxaldehyde, 96% | Fisher Scientific [fishersci.ca]
- 3. Indole-3-Carboxaldehyde | C9H7NO | CID 10256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0029737) [hmdb.ca]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. ijpcbs.com [ijpcbs.com]
- 7. growingscience.com [growingscience.com]
- 8. benchchem.com [benchchem.com]
- 9. orgsyn.org [orgsyn.org]
- 10. benchchem.com [benchchem.com]
- 11. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
